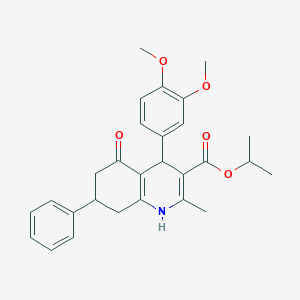

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system with a ketone group at position 5 and a phenyl substituent at position 5. Its structure includes a 3,4-dimethoxyphenyl group at position 4 and a propan-2-yl ester at position 6. The compound’s stereoelectronic properties are influenced by the methoxy groups (electron-donating) and the ester functionality, which impacts lipophilicity and intermolecular interactions.

特性

分子式 |

C28H31NO5 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC名 |

propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-21-13-20(18-9-7-6-8-10-18)14-22(30)27(21)26(25)19-11-12-23(32-4)24(15-19)33-5/h6-12,15-16,20,26,29H,13-14H2,1-5H3 |

InChIキー |

VHLSHOHKYXNTAS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |

製品の起源 |

United States |

準備方法

4-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルの合成は、通常、複数の段階を伴います。一般的な方法の1つには、フリーデル・クラフツアシル化、続いて環化およびエステル化反応があります。 反応条件は、しばしば、反応を促進するために、ポリリン酸などの触媒とジメチルスルホキシド(DMSO)などの溶媒を使用する必要があります .

化学反応の分析

科学研究への応用

4-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルは、科学研究にいくつかの応用があります。

化学: 様々なヘテロ環式化合物の合成における前駆体として使用されます。

生物学: この化合物は、アセチルコリンやセロトニンなどの神経伝達物質に対する効果など、潜在的な生物学的活性について研究されています.

医学: 研究により、この化合物の誘導体は、血管拡張剤や平滑筋弛緩剤などの潜在的な治療的用途を持つ可能性があることが示されています.

科学的研究の応用

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

作用機序

類似化合物の比較

4-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-7-フェニル-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルは、次のような他の類似化合物と比較することができます。

N-[1-(2-アセチル-4,5-ジメトキシフェニル)プロパン-2-イル]ベンザミド: この化合物は、類似の構造フレームワークを共有し、その痙攣解作用について研究されています.

1-(3,4-ジメトキシフェニル)-3-(4-メトキシフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オン: この化合物は、潜在的な生物活性を持つ別の誘導体です.

類似化合物との比較

4-Methoxycarbonylphenyl vs. 3,4-Dimethoxyphenyl

The compound in , propan-2-yl 4-(4-methoxycarbonylphenyl)-2,7,7-trimethyl-..., replaces the 3,4-dimethoxyphenyl group with a 4-methoxycarbonylphenyl moiety. This difference may alter binding affinity in biological systems, such as calcium channel modulation observed in dihydropyridines .

3-Hydroxyphenyl vs. 3,4-Dimethoxyphenyl

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... () features a hydroxyl group instead of methoxy.

Ester Group Modifications

Propan-2-yl vs. Methyl/Ethyl Esters

The target compound’s propan-2-yl ester (bulkier) increases lipophilicity compared to methyl () or ethyl esters (). This may enhance membrane permeability but reduce aqueous solubility. For example, the methyl ester in methyl 4-(4-methoxyphenyl)-2-methyl-... () has a smaller steric profile, favoring tighter crystal packing via N–H···O hydrogen bonds .

Methyl Group Substitutions

2,7,7-Trimethyl vs. 2-Methyl

Compounds like DL-methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-... () introduce additional methyl groups at positions 7.

Halogen and Functional Group Additions

Bromo and Hydroxy Substituents

Ethyl 4-(5-bromo-2-hydroxyphenyl)-... () incorporates bromine, which introduces steric bulk and electronegativity. This could enhance halogen bonding in biological targets but may reduce solubility compared to methoxy groups .

Physicochemical and Crystallographic Comparisons

Crystal Packing and Hydrogen Bonding

The methyl ester derivative () crystallizes in the monoclinic P21/c space group with N–H···O hydrogen bonds forming infinite chains along the c-axis . In contrast, the propan-2-yl ester’s bulkier group might disrupt such packing, leading to less ordered structures or alternative bonding motifs.

Solubility and Lipophilicity

生物活性

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a quinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following molecular properties:

- Molecular Formula : C30H35NO7

- Molecular Weight : 521.6 g/mol

- IUPAC Name : propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The quinoline structure is known to interact with enzymes such as cyclooxygenase (COX) and sirtuins. Inhibition of these enzymes can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- In vitro Studies : Compounds similar to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo have shown significant anti-proliferative effects against various cancer cell lines. In particular, the inhibition of sirtuins has been identified as a possible mechanism for their anticancer activity .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests a role in reducing inflammation:

- Experimental Results : In vitro assays demonstrated that certain derivatives significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells . This indicates potential for the treatment of inflammatory diseases.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

- Case Studies : Some studies report moderate to high activity against pathogens such as Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as candidates for antimalarial drug development.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Sirtuin inhibition | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Activity against Plasmodium falciparum |

Case Studies

- In Vitro Anticancer Evaluation : A study evaluated various quinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structures to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl exhibited promising anticancer properties through sirtuin inhibition .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of quinoline derivatives showed significant inhibition of nitric oxide production in macrophage models. This highlights the potential use of such compounds in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。